6-Hydroxy Nicorandil-d4 chemical structure and properties
6-Hydroxy Nicorandil-d4 chemical structure and properties
An In-Depth Technical Guide to 6-Hydroxy Nicorandil-d4: Structure, Properties, and Application
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxy Nicorandil-d4, a deuterated isotopologue of a minor metabolite of the anti-anginal drug Nicorandil. Designed for researchers, medicinal chemists, and drug metabolism scientists, this document details the compound's chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative bioanalysis. We will explore the metabolic context of its formation, propose a representative protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, and discuss the fundamental principles that ensure data integrity in such applications.
Introduction: The Role of Metabolites and Isotopic Labeling in Drug Development
Nicorandil is a unique therapeutic agent with a dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide donor, resulting in balanced arterial and venous vasodilation. Its clinical efficacy in the management of angina pectoris is well-established.[1] To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Nicorandil, a thorough understanding of its metabolic fate is imperative.
While the primary metabolic pathway for Nicorandil is denitration to form N-(2-hydroxyethyl)-nicotinamide[2], other oxidative metabolites are also formed. One such metabolite is 6-Hydroxy Nicorandil, which exists in tautomeric equilibrium with its more stable 6-pyridone form, 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide. The study of such metabolites is crucial for a complete safety and efficacy profile.
Quantitative bioanalysis, typically using LC-MS/MS, is the cornerstone of pharmacokinetic studies. The accuracy and precision of these assays hinge on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as 6-Hydroxy Nicorandil-d4, is considered the "gold standard".[3] It co-elutes with the analyte and shares near-identical physicochemical properties, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response.[4][5] This guide focuses specifically on the d4-labeled 6-pyridone metabolite, providing the technical insights necessary for its application in advanced research.
Chemical Structure and Physicochemical Properties
The defining characteristic of 6-Hydroxy Nicorandil-d4 is the substitution of four hydrogen atoms with deuterium on the ethylamine linker. Its structure is formally named 1,6-Dihydro-N-[2-(nitrooxy)ethyl-d4]-6-oxo-3-pyridinecarboxamide.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 1,6-Dihydro-N-[2-(nitrooxy)ethyl-d4]-6-oxo-3-pyridinecarboxamide | N/A |
| Synonyms | 6-Hydroxy Nicorandil-d4, 6-Oxo-Nicorandil-d4 | N/A |
| Molecular Formula | C₈H₅D₄N₃O₅ | N/A |
| Molecular Weight | 231.2 g/mol | N/A |
| Unlabeled CAS | 113743-17-2 | N/A |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Scientific Insight |
| pKa | ~4-5 (pyridone N-H), ~11-12 (amide N-H) | The 6-pyridone ring contains an acidic N-H proton. Its pKa is significantly lower than a typical amide due to the aromaticity of the conjugate base. This property is critical for designing solid-phase extraction (SPE) protocols, as the charge state can be manipulated by adjusting pH.[6] |
| logP (Octanol/Water) | 0.5 - 1.5 | The molecule has both polar (pyridone, amide, nitrate) and non-polar (pyridine ring) features. Compared to Nicorandil (logP ~0.8), the introduction of the polar hydroxyl/oxo group likely maintains or slightly decreases lipophilicity. This moderate logP suggests that Liquid-Liquid Extraction (LLE) with solvents like ethyl acetate or methyl tert-butyl ether, or Reversed-Phase HPLC, would be effective.[7] |
| Aqueous Solubility | Moderately Soluble | The presence of multiple hydrogen bond donors and acceptors (amide, oxo-group, nitrate) suggests moderate water solubility. Solubility is pH-dependent; it will increase significantly at pH values above the pyridone pKa as the molecule becomes deprotonated and anionic.[8] |
Biological Formation and Pharmacological Significance
Nicorandil undergoes extensive metabolism. The primary route is denitration, which is considered a detoxification pathway as the resulting alcohol metabolite is pharmacologically inactive.[2] A secondary, minor pathway involves oxidation of the pyridine ring to form 6-Hydroxy Nicorandil.[9]
The pharmacological activity of the 6-hydroxy metabolite has not been extensively characterized in the public domain. However, given that the core pharmacophore responsible for potassium channel activation and NO donation remains intact, it is plausible that this metabolite retains some biological activity. Quantifying its formation and clearance is therefore essential for a comprehensive understanding of Nicorandil's overall drug effect and safety profile.
Synthesis and Characterization
A detailed, published synthesis for 6-Hydroxy Nicorandil-d4 is not available. It is typically procured via custom synthesis from specialized vendors. However, a plausible synthetic approach would involve the synthesis of the 6-oxopyridine core followed by coupling with a deuterated side-chain.
A potential synthetic route could involve the preparation of a 6-hydroxynicotinic acid derivative, which would exist as the 6-pyridone. This acid could then be activated (e.g., to an acid chloride or using coupling reagents like HATU) and reacted with 2-aminoethanol-d4. The final step would be the nitration of the terminal alcohol. The deuterated starting material, 2-aminoethanol-d4, is commercially available.
Characterization of the final product would rely on:
-
Mass Spectrometry (MS): To confirm the molecular weight (231.2 Da) and isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the absence of protons at the deuterated positions, while ¹³C and ²H NMR would confirm the positions of the deuterium labels.
Application in Quantitative Bioanalysis: A Representative LC-MS/MS Protocol
The primary application of 6-Hydroxy Nicorandil-d4 is as an internal standard for the accurate quantification of the endogenous 6-Hydroxy Nicorandil metabolite in biological matrices like plasma or urine.
The Principle of Internal Standardization with a SIL
The ideal internal standard co-elutes with the analyte and experiences the same extraction loss, matrix-induced ion suppression/enhancement, and injection volume variability. By measuring the peak area ratio of the analyte to the SIL-IS, these sources of error are normalized, leading to a highly precise and accurate measurement.[3]
Representative Protocol for Plasma Sample Analysis
This protocol is a representative methodology derived from established procedures for Nicorandil and general best practices for small molecule bioanalysis.[10][11] It must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies.
Objective: To quantify 6-Hydroxy Nicorandil in human plasma.
1. Preparation of Solutions:
- Analyte Stock (1 mg/mL): Accurately weigh and dissolve 6-Hydroxy Nicorandil in methanol.
- IS Stock (1 mg/mL): Accurately weigh and dissolve 6-Hydroxy Nicorandil-d4 in methanol.
- Calibration Standards: Serially dilute the Analyte Stock in 50:50 methanol:water to prepare working solutions for spiking into blank plasma, typically covering a range from 1 to 1000 ng/mL.
- IS Working Solution (50 ng/mL): Dilute the IS Stock in acetonitrile. This concentration should be chosen to yield a robust signal without causing detector saturation.
2. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma effectively precipitates proteins.
- Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
- Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent retention for moderately polar compounds. A short column with small particles allows for rapid analysis times.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization and ensures good peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | An effective organic eluent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min | A generic gradient suitable for initial method development. It should be optimized to ensure the analyte elutes with a good peak shape and is resolved from major matrix interferences. |
| Injection Volume | 5 µL | A small volume to minimize potential matrix effects and peak distortion. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The pyridine and amide groups are readily protonated. |
| MRM Transitions | Analyte: Q1: 228.1 -> Q3: 122.1IS: Q1: 232.1 -> Q3: 122.1 | Q1 (Precursor Ion): [M+H]⁺ for the analyte and [M+H]⁺ for the IS. Q3 (Product Ion): A stable fragment common to both, likely corresponding to the hydroxypyridinoyl cation after loss of the side chain. The shared fragment ensures similar fragmentation behavior. The precursor mass difference of 4 Da confirms the identity of the IS. |
4. Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.
Conclusion
6-Hydroxy Nicorandil-d4 is an indispensable tool for the rigorous pharmacokinetic evaluation of the corresponding 6-hydroxy metabolite of Nicorandil. Its use as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and precise LC-MS/MS assays. While detailed information on the synthesis and specific properties of this molecule is sparse in peer-reviewed literature, this guide provides a scientifically grounded framework for its understanding and application. By leveraging the principles outlined herein, researchers in drug metabolism and pharmacokinetics can confidently develop and validate high-quality bioanalytical methods to fully elucidate the metabolic profile of Nicorandil.
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